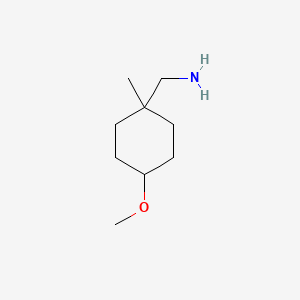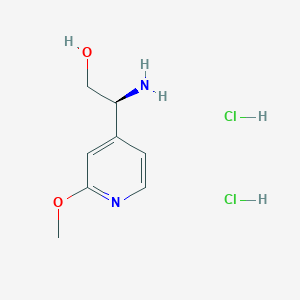
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and an amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxypyridin-4-yl)ethanol: Lacks the dihydrochloride component but shares a similar core structure.
2-Methoxypyridine: A simpler compound that forms the basis for the synthesis of more complex derivatives.
Amino Alcohols: A broad class of compounds with similar functional groups but varying structures.
Uniqueness
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
1640848-91-4 |
|---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
OTASNOUEUZXFLF-OGFXRTJISA-N |
SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Isomeric SMILES |
COC1=NC=CC(=C1)[C@@H](CO)N.Cl |
Canonical SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)
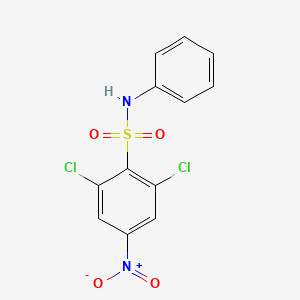
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2422868.png)
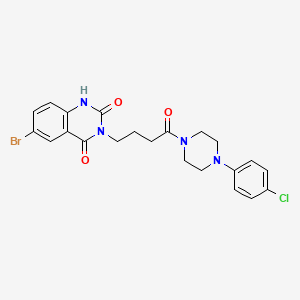

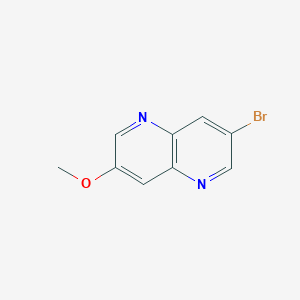
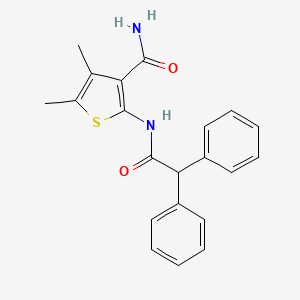
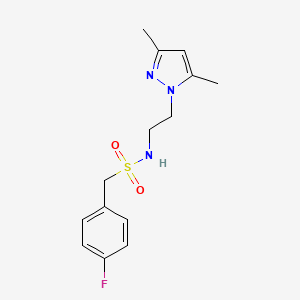
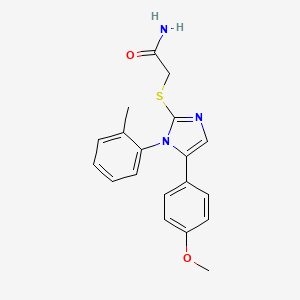
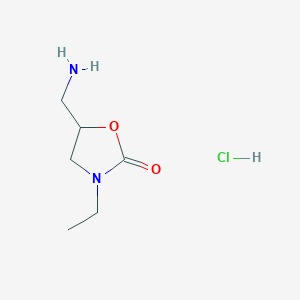
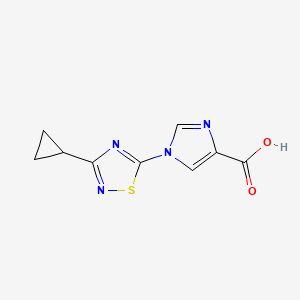
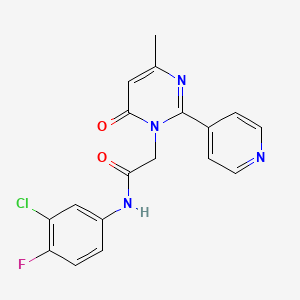
![methyl 2-[(2E)-3-(2-chlorophenyl)prop-2-enamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
